![molecular formula C26H31FN6O2S B2643140 N-(2-((4-cyano-2-fluorophenyl)((1-methyl-1H-imidazol-5-yl)methyl)amino)ethyl)-N-(cyclohexylmethyl)pyridine-2-sulfonamide CAS No. 1247018-19-4](/img/structure/B2643140.png)
N-(2-((4-cyano-2-fluorophenyl)((1-methyl-1H-imidazol-5-yl)methyl)amino)ethyl)-N-(cyclohexylmethyl)pyridine-2-sulfonamide
Overview
Description
N-(2-((4-cyano-2-fluorophenyl)((1-methyl-1H-imidazol-5-yl)methyl)amino)ethyl)-N-(cyclohexylmethyl)pyridine-2-sulfonamide is a useful research compound. Its molecular formula is C26H31FN6O2S and its molecular weight is 510.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
A study by Rozentsveig et al. (2013) presents a one-pot synthesis method for creating compounds similar to N-(2-((4-cyano-2-fluorophenyl)((1-methyl-1H-imidazol-5-yl)methyl)amino)ethyl)-N-(cyclohexylmethyl)pyridine-2-sulfonamide. This process involves the reaction of 2-aminopyridines with N-(2,2-dichloro-2-phenylethylidene)arensulfonamides, leading to the formation of annulated heterocyclic derivatives (Rozentsveig et al., 2013).
Potential Applications in CNS Disorders
Canale et al. (2016) explored N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach may be relevant for treating complex diseases, including central nervous system disorders. The study identified compounds with antidepressant-like and pro-cognitive properties, suggesting potential applications in CNS therapies (Canale et al., 2016).
Interaction with Metal Complexes
Sousa et al. (2001) investigated the interaction of a compound structurally related to N-(2-((4-cyano-2-fluorophenyl)((1-methyl-1H-imidazol-5-yl)methyl)amino)ethyl)-N-(cyclohexylmethyl)pyridine-2-sulfonamide with metal complexes. Their findings highlight the potential for such compounds in coordination chemistry and potential applications in catalysis or material science (Sousa et al., 2001).
Anticancer and Antimicrobial Agents
Debbabi et al. (2017) synthesized novel sulfonamides with pyridine structures, demonstrating potent anticancer and antimicrobial activities. This indicates the potential of similar compounds in pharmaceutical applications targeting cancer cells and bacterial infections (Debbabi et al., 2017).
Antibacterial Heterocyclic Compounds
Azab et al. (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. This research underscores the potential of compounds like N-(2-((4-cyano-2-fluorophenyl)((1-methyl-1H-imidazol-5-yl)methyl)amino)ethyl)-N-(cyclohexylmethyl)pyridine-2-sulfonamide in developing new antibiotics (Azab et al., 2013).
Antiulcer Agents
Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines, similar to the compound , as potential antiulcer agents. While their compounds did not show significant antisecretory activity, they demonstrated good cytoprotective properties, suggesting a potential avenue for gastrointestinal therapeutic applications (Starrett et al., 1989).
properties
IUPAC Name |
N-[2-[4-cyano-2-fluoro-N-[(3-methylimidazol-4-yl)methyl]anilino]ethyl]-N-(cyclohexylmethyl)pyridine-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN6O2S/c1-31-20-29-17-23(31)19-32(25-11-10-22(16-28)15-24(25)27)13-14-33(18-21-7-3-2-4-8-21)36(34,35)26-9-5-6-12-30-26/h5-6,9-12,15,17,20-21H,2-4,7-8,13-14,18-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNRVJLIEMQDOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN(CCN(CC2CCCCC2)S(=O)(=O)C3=CC=CC=N3)C4=C(C=C(C=C4)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-cyano-2-fluorophenyl)((1-methyl-1H-imidazol-5-yl)methyl)amino)ethyl)-N-(cyclohexylmethyl)pyridine-2-sulfonamide |
Synthesis routes and methods
Procedure details
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